N1-(2-(2-Methylphenyl)ethyl)-biguanide

prostate cancer AMPK‑mTOR androgen receptor

N1-(2-(2-Methylphenyl)ethyl)-biguanide (CAS 1544871-16-0; synonymous with IM176OUT05, IM176, and 2-Me-Phen biguanide) is a synthetic small-molecule biguanide derivative that incorporates an ortho‑methyl substituent on the phenethyl side chain. It is a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor that has been characterised as a “high solubility biguanide” with improved potency and bioavailability relative to first‑generation biguanides such as metformin and phenformin.

Molecular Formula C11H18ClN5
Molecular Weight 255.75
CAS No. 1544871-16-0
Cat. No. B608070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(2-Methylphenyl)ethyl)-biguanide
CAS1544871-16-0
SynonymsIM176 OUT05;  IM176 OUT05;  IM176OUT05, IM
Molecular FormulaC11H18ClN5
Molecular Weight255.75
Structural Identifiers
SMILESCC1=CC=CC=C1CCN=C(N)N=C(N)N
InChIInChI=1S/C11H17N5/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16)
InChIKeyHUMHPPQJBIWIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N1-(2-(2-Methylphenyl)ethyl)-biguanide (IM176OUT05) – Chemical Identity, Structural Class, and Procurement-Relevant Profile


N1-(2-(2-Methylphenyl)ethyl)-biguanide (CAS 1544871-16-0; synonymous with IM176OUT05, IM176, and 2-Me-Phen biguanide) is a synthetic small-molecule biguanide derivative that incorporates an ortho‑methyl substituent on the phenethyl side chain. It is a mitochondrial oxidative phosphorylation (OXPHOS) inhibitor that has been characterised as a “high solubility biguanide” with improved potency and bioavailability relative to first‑generation biguanides such as metformin and phenformin [1]. The compound activates stem‑cell metabolism and is under investigation in oncology, stem‑cell biology, and hair‑follicle regeneration models [1][2].

Why N1-(2-(2-Methylphenyl)ethyl)-biguanide Cannot Be Replaced by Generic Biguanides in Stem‑Cell and Oncology Workflows


Although metformin, phenformin, and other biguanides share a guanidine‑based pharmacophore, their biological potency, metabolic reprogramming capacity, and therapeutic windows diverge substantially. For N1-(2-(2-Methylphenyl)ethyl)-biguanide, the ortho‑methylphenethyl modification confers nanomolar activity in stem‑cell pluripotency assays—an effect that metformin only weakly reproduces and phenformin entirely fails to achieve [1]. In prostate‑cancer models, the compound achieves low‑micromolar IC₅₀ values that are one to three orders of magnitude lower than those of metformin and phenformin, demonstrating that simple in‑class substitution would result in insufficient target engagement and failed experimental outcomes [2].

N1-(2-(2-Methylphenyl)ethyl)-biguanide – Quantitative Comparator Evidence for Scientific and Procurement Decision-Making


Antiproliferative Potency in Androgen‑Responsive Prostate Cancer: IM176 vs. Metformin and Phenformin (LNCaP and 22Rv1)

In LNCaP (androgen‑sensitive) and 22Rv1 (castration‑resistant) prostate cancer cell lines, IM176 exhibited IC₅₀ values that were substantially lower than those of metformin and phenformin. Specifically, IC₅₀ values were 18.5 µM (LNCaP) and 36.8 µM (22Rv1) for IM176, compared with 38 µM and 382.4 µM for phenformin and 4 mM and 10 mM for metformin, respectively [1]. The same study confirmed that IM176 activates AMPK, inhibits mTOR/p70S6K1/S6 signalling, and suppresses androgen receptor (AR) and AR‑V7 expression [1].

prostate cancer AMPK‑mTOR androgen receptor

Antiproliferative Potency in Androgen‑Receptor‑Deficient Prostate Cancer Cells: IM176 vs. Metformin and Phenformin (PC3 and DU145)

In AR‑deficient PC3 and DU145 prostate cancer lines, IM176 retained low‑micromolar potency. IC₅₀ values were 28.8 µM (PC3) and 38.9 µM (DU145), compared with phenformin at 254.1 µM and 492.3 µM and metformin at 8.6 mM and 8.4 mM, respectively [1]. This demonstrates that the potency advantage is not restricted to AR‑positive models.

castration‑resistant prostate cancer AR‑deficient mitochondrial complex I

Stem‑Cell Pluripotency Reprogramming Efficiency: IM176 vs. Metformin and Phenformin

At 10 nM, IM176 significantly enhances the generation of induced pluripotent stem cells (iPSCs) from mouse embryonic fibroblasts, as measured by alkaline‑phosphatase staining and Oct4‑GFP expression. Under identical conditions, metformin produced only a weak increase in reprogramming efficiency, while phenformin showed no effect whatsoever [1]. IM176 also maintained the undifferentiated state of mouse and human embryonic stem cells under non‑self‑renewing conditions (−LIF or UM) [1].

iPSC reprogramming stemness pluripotency

Mitochondrial Electron‑Transport‑Chain Inhibition: IM176 vs. Rotenone and In‑Class Biguanides

IM176 inhibits mitochondrial electron‑transport‑chain (ETC) activity with an IC₅₀ of 3.2 µM, as determined by oxygen‑consumption rate (OCR) reduction in A549 lung carcinoma cells [1]. The compound acts as a mild OXPHOS inhibitor that shifts cellular metabolism toward glycolysis without causing cytotoxicity at concentrations up to 100 µM under normal glucose conditions [1]. While direct head‑to‑head ETC‑inhibition IC₅₀ values for metformin and phenformin are not reported in the same assay, literature indicates that phenformin is a ~50‑fold more potent complex I inhibitor than metformin ; IM176 operates in a similar low‑micromolar potency range but is differentiated by its markedly lower cytotoxicity profile.

mitochondrial metabolism OXPHOS ETC inhibition OCR

In Vivo Hair‑Follicle Regeneration: IM176 vs. Minoxidil in Mouse Models

Topical application of 1 % IM176 accelerated hair‑follicle regeneration in C57BL/6 mice, with visible pigmentation by day 8 and robust hair regrowth by day 10, outperforming 1 % minoxidil in female mice [1]. In male mice, IM176 and minoxidil showed comparable efficacy. Histomorphometric analysis confirmed that IM176 promoted progression of hair follicles to late anagen (stages V–VI) and increased total hair‑follicle numbers compared with control and minoxidil‑treated groups [1]. No adverse skin effects were observed.

hair regrowth anagen stem cell metabolism topical

Solubility Advantage and Formulation Flexibility

IM176OUT05 is consistently described as a “high solubility biguanide” [1]. Its hydrochloride salt form achieves DMSO solubility of ≥100 mg/mL (≈391 mM) , substantially exceeding the solubility of the free‑base form and enabling concentrated stock solutions for in‑vitro and in‑vivo dosing. This high solubility is cited as a key factor underlying its improved bioavailability and tissue distribution compared with first‑generation biguanides [1].

solubility DMSO formulation bioavailability

N1-(2-(2-Methylphenyl)ethyl)-biguanide – Optimal Research and Industrial Application Scenarios Supported by Comparator Evidence


Prostate‑Cancer Drug‑Discovery Programs Targeting AR‑Positive and AR‑Negative Disease, Including Castration‑Resistant Prostate Cancer (CRPC)

IM176’s single‑ to double‑digit micromolar IC₅₀ values across LNCaP, 22Rv1, PC3, DU145, and patient‑derived CRPC cells [1][2] make it a compelling lead‑like molecule for medicinal‑chemistry optimisation. Its ability to inhibit both AR‑dependent and AR‑independent pathways addresses a critical gap left by metformin (millimolar potency) and phenformin (lactic‑acidosis risk).

Induced Pluripotent Stem Cell (iPSC) Generation and Stemness Maintenance Protocols

At nanomolar concentrations (10 nM), IM176 uniquely enhances iPSC reprogramming efficiency and maintains pluripotency under non‑self‑renewing conditions, a property not shared by metformin or phenformin [1]. This single‑agent capability can replace complex small‑molecule cocktails currently used to boost reprogramming yields.

Hair‑Follicle Regeneration and Alopecia Model Systems

Topical IM176 (1 %) accelerates anagen entry and increases hair‑follicle density in mice, with superior efficacy to minoxidil in female animals [1]. Researchers investigating metabolic reprogramming in epidermal stem cells can employ IM176 as a mechanistic probe to dissect glycolysis‑OXPHOS balance during the hair cycle.

Mitochondrial Metabolism and OXPHOS Inhibition Studies Requiring a Wide Safety Window

With an ETC‑inhibition IC₅₀ of 3.2 µM and no cytotoxicity at concentrations up to 100 µM under normal glucose conditions [1], IM176 provides a broad experimental window for dose‑response studies of mitochondrial function. This profile contrasts favourably with classical complex I inhibitors such as rotenone and phenformin, which exhibit narrower safety margins.

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